Lipophilicity Modulation: LogP Reduction of 0.8 Units Versus the Non-Fluorinated 4-(2,2,2-Trifluoroethyl)toluene Core
The target compound (CAS 1099597-37-1) displays a calculated LogP of 2.89, whereas the non-fluorinated analogue 1-methyl-4-(2,2,2-trifluoroethyl)benzene (CAS 50562-01-1) has a reported XLogP of 3.7, representing a lipophilicity increase of approximately 0.8 log units . Since a 1-unit increase in LogP can reduce aqueous solubility by roughly 10-fold for neutral aromatics, this ortho-fluorination lowers predicted log D₇.₄ and may mitigate excessive lipophilicity-driven off-target binding or metabolic clearance [1].
| Evidence Dimension | Computed partition coefficient (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP = 2.89 (Chemsrc predicted) |
| Comparator Or Baseline | 1-Methyl-4-(2,2,2-trifluoroethyl)benzene (CAS 50562-01-1); XLogP = 3.7 |
| Quantified Difference | ΔLogP ≈ +0.8 (higher lipophilicity for non-fluorinated analog) |
| Conditions | Computed values from aggregator databases; no experimental log D₇.₄ available |
Why This Matters
For procurement decisions in lead optimisation programmes, the 0.8 LogP reduction afforded by the ortho-fluorine can help maintain compliance with Lipinski-like criteria without sacrificing the beneficial metabolic shielding of the trifluoroethyl moiety.
- [1] Arnott, J.A.; Planey, S.L. The influence of lipophilicity in drug discovery and design. Expert Opin. Drug Discov. 2012, 7, 863–875. View Source
